molecular formula C14H17N3O3S B14261129 L-Cysteinyl-L-tryptophan CAS No. 161559-67-7

L-Cysteinyl-L-tryptophan

Cat. No.: B14261129
CAS No.: 161559-67-7
M. Wt: 307.37 g/mol
InChI Key: SYELGNBERZZXAG-JQWIXIFHSA-N
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Description

L-Cysteinyl-L-tryptophan is a dipeptide composed of the amino acids L-cysteine and L-tryptophan. L-cysteine contains a thiol group, making it a sulfur-containing amino acid, while L-tryptophan is an aromatic amino acid known for its role as a precursor to several important biomolecules. The combination of these two amino acids in a dipeptide form can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteinyl-L-tryptophan can be synthesized through peptide bond formation between L-cysteine and L-tryptophan. This process typically involves the activation of the carboxyl group of L-cysteine, followed by its reaction with the amino group of L-tryptophan. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of recombinant Escherichia coli strains engineered to express enzymes that facilitate the biosynthesis of the dipeptide. These methods can be optimized for higher yields and cost-effectiveness through metabolic engineering and fermentation process optimization .

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are commonly used.

    Substitution: Alkyl halides can be used for nucleophilic substitution reactions involving the thiol group.

Major Products Formed

    Oxidation: Formation of cystine (disulfide-linked cysteine).

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of thioethers.

Scientific Research Applications

L-Cysteinyl-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-tryptophan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

L-Cysteinyl-L-tryptophan can be compared with other dipeptides and amino acid derivatives:

    L-Cysteinyl-L-serine: Similar in containing a thiol group but lacks the aromatic ring of tryptophan.

    L-Tryptophyl-L-tyrosine: Contains two aromatic amino acids, providing different chemical properties.

    L-Cysteinyl-L-methionine: Both contain sulfur, but methionine has a methylthioether group instead of a thiol group.

These comparisons highlight the unique combination of sulfur-containing and aromatic properties in this compound, making it distinct in its chemical and biological behavior .

Properties

CAS No.

161559-67-7

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H17N3O3S/c15-10(7-21)13(18)17-12(14(19)20)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,21H,5,7,15H2,(H,17,18)(H,19,20)/t10-,12-/m0/s1

InChI Key

SYELGNBERZZXAG-JQWIXIFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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